molecular formula C10H13N3O B1529838 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine CAS No. 925920-66-7

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Cat. No. B1529838
CAS RN: 925920-66-7
M. Wt: 191.23 g/mol
InChI Key: UHEGQCHRSZABRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (DMBXA) is an organic compound with a wide range of applications in scientific research. Its unique chemical structure enables it to act as a substrate for a variety of biochemical reactions and to interact with a range of biological molecules. This article provides a comprehensive overview of DMBXA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Drug and Gene Delivery Systems

This compound is utilized in the creation of nanocarriers for drug and gene delivery. The amphiphilic block copolymers modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains can form micelles in aqueous media. These micelles can be loaded with therapeutic agents like quercetin and DNA for codelivery, aiming to enhance the efficacy of cancer therapy .

Antibacterial Applications

The antibacterial properties of PDMAEMA are harnessed by incorporating it into amphiphilic copolymers. These copolymers exhibit significant inhibition of bacterial growth and biofilm adhesion, making them suitable for antifouling applications. They can be used in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .

Gene Delivery

PDMAEMA’s ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, makes it a candidate for gene delivery applications. Its positive charge facilitates the formation of these complexes, which are essential for the efficient transfer of genetic material .

Ocular Drug Delivery

The compound’s derivatives have been used to synthesize crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride , serving as an ocular drug delivery system. This application is particularly relevant for treatments requiring localized and controlled drug release .

Anticancer Therapy

Thermosensitive and crosslinked PDMAEMA nanogels have also been exploited in anticancer therapy. These nanogels can be used as a drug delivery system for doxorubicin , a common chemotherapy drug, enhancing its delivery and effectiveness against cancer cells .

Heavy Metal Adsorption

PDMAEMA-based materials have shown high efficiency in the adsorption of heavy metals from aqueous solutions. For instance, they have been used for the adsorption of chromium (VI) ions, which is crucial for water purification and environmental remediation efforts .

properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGQCHRSZABRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.